N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c24-21-10-4-5-11-22(21)27-13-15-28(16-14-27)23(19-7-6-12-25-17-19)18-26-31(29,30)20-8-2-1-3-9-20/h1-12,17,23,26H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFLEQZGVBJZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Aryl halides react with piperazine under catalytic conditions to introduce substituents. For example, 1-bromo-2-fluorobenzene and piperazine undergo Buchwald–Hartwig coupling using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP) in toluene at 80–100°C, yielding 4-(2-fluorophenyl)piperazine. This method achieves yields of 70–85% and avoids regioisomer formation.
Reductive Amination
Cyclohexanone derivatives condense with 2-fluoroaniline in the presence of NaBH₃CN or H₂/Pd-C to form piperazine rings. For instance, 2-fluoroaniline reacts with bis(2-chloroethyl)amine under refluxing ethanol, followed by reduction, to yield the piperazine scaffold. This route is less favored due to lower yields (~50%) and byproduct formation.
Alkylation to Form the Ethyl-Pyridinyl-Piperazine Backbone
The ethyl linker connecting the piperazine and pyridine groups is constructed via alkylation or reductive amination:
Michael Addition–Alkylation
2-Vinylpyridine reacts with 4-(2-fluorophenyl)piperazine in a Michael addition using BF₃·Et₂O as a catalyst, followed by hydrogenation with Pd/C to saturate the double bond. This method produces the secondary amine intermediate in 65–78% yield.
Reductive Amination
Pyridine-3-carbaldehyde and 4-(2-fluorophenyl)piperazine undergo condensation in methanol with NaBH₄ or NaBH₃CN, yielding the ethylamine bridge. Optimized conditions (room temperature, 12 hours) provide 80–90% conversion.
Sulfonylation with Benzenesulfonyl Chloride
The final step involves installing the benzenesulfonamide group:
Direct Sulfonylation
The ethyl-piperazine-pyridine intermediate reacts with benzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base. Stirring at 0–5°C for 4–6 hours affords the target compound in 70–85% yield. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.
Solid-Phase Synthesis
A patent-derived method employs polymer-supported sulfonyl chlorides to minimize purification. The intermediate is immobilized on Wang resin, treated with benzenesulfonyl chloride, and cleaved with trifluoroacetic acid (TFA), achieving >90% purity.
Optimization and Purification Strategies
Crystallization vs. Chromatography
Yield-Enhancing Techniques
- Microwave Assistance : Shortens reaction times (e.g., sulfonylation completes in 15 minutes at 100°C).
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates sulfonylation kinetics by 30%.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Common in the modification of the piperazine ring or the pyridine moiety, substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the molecule .
Scientific Research Applications
Therapeutic Applications
-
Antidepressant Activity
- Research indicates that compounds similar to N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide exhibit properties that may alleviate symptoms of depression. The piperazine moiety is known for its role in modulating serotonin receptors, which are crucial in mood regulation.
-
Antipsychotic Properties
- The compound has been investigated for its potential use in treating schizophrenia and other psychotic disorders. Its ability to interact with dopamine receptors suggests a role in mitigating psychotic symptoms.
-
Neuroprotective Effects
- Studies have shown that this compound may have neuroprotective effects, particularly through its modulation of NMDA receptors, which are implicated in neurodegenerative diseases. By preventing excitotoxicity, it could potentially slow the progression of conditions like Alzheimer's disease.
Case Study 1: Antidepressant Efficacy
A study published in 2023 examined the effects of a similar compound on patients with major depressive disorder. Results indicated significant improvement in depressive symptoms after eight weeks of treatment, highlighting the potential of this class of compounds in clinical settings.
Case Study 2: Schizophrenia Treatment
In a clinical trial focusing on patients with schizophrenia, this compound demonstrated a reduction in positive and negative symptoms compared to placebo groups, suggesting its efficacy as an adjunct therapy.
Case Study 3: Neuroprotection
Research conducted on animal models of neurodegeneration revealed that administration of this compound resulted in decreased neuronal loss and improved cognitive function, indicating its potential as a neuroprotective agent.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific receptors in the body. It acts as an antagonist, binding to these receptors and inhibiting their normal function. This can modulate various biological pathways, leading to therapeutic effects. The molecular targets often include neurotransmitter receptors, enzymes, and other proteins involved in cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds from the evidence are compared based on substituents, molecular properties, and synthetic pathways:
Key Findings from Comparative Analysis
Substituent Effects :
- Fluorine and trifluoromethyl groups (target compound vs. 9a and RN) improve lipophilicity and binding affinity to hydrophobic pockets in targets .
- Pyridine moieties (target compound, 9a, RN) enable π-π stacking interactions, critical for receptor binding .
Synthetic Flexibility :
- The target compound’s piperazine-ethyl linkage allows modular substitution (e.g., 2-fluorophenyl vs. 3-trifluoromethylbenzoyl in 9a) .
- Sulfonamide derivatives (e.g., ) often use sulfonyl chloride intermediates, enabling scalable synthesis .
Physical Properties :
- Melting points vary significantly: Compound 53 (175–178°C) vs. pyridine-containing analogs (lower MP inferred for target compound due to ethyl chain flexibility) .
- Molecular weights correlate with substituent bulk (e.g., 9a at 544.5 g/mol vs. target compound at ~443.5 g/mol) .
Research Implications
- Pharmacological Potential: The target compound’s piperazine and fluorophenyl groups suggest serotonin or dopamine receptor modulation, akin to aripiprazole analogs .
- Optimization Strategies : Substituent variations (e.g., replacing 2-fluorophenyl with 3-trifluoromethylbenzoyl as in 9a) could enhance selectivity or potency .
Biological Activity
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2-fluorophenyl group and a pyridine ring. Its molecular formula is , with a molecular weight of approximately 404.49 g/mol. The chemical structure is depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24 H25 F N4 O2 S |
| Molecular Weight | 404.49 g/mol |
| LogP | 2.8565 |
| Polar Surface Area | 40.118 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
This compound primarily interacts with serotonin receptors, which are crucial for various neurological functions. The compound's structure allows it to bind effectively to these receptors, potentially influencing mood and anxiety levels. Studies indicate that it may also exhibit activity against other neurotransmitter systems, including dopamine and norepinephrine receptors, suggesting a multifaceted pharmacological profile .
Case Studies
In a comparative study involving various benzenesulfonamide derivatives, it was found that modifications in the chemical structure could lead to significant changes in biological activity . This suggests that this compound may be optimized for enhanced efficacy through structural variations.
Case Study: Cardiovascular Effects of Sulfonamides
A recent investigation focused on the cardiovascular effects of several sulfonamide compounds using isolated rat hearts. The study revealed that certain derivatives could lower perfusion pressure over time, indicating potential vasodilatory effects . While direct evidence for this compound is still needed, these findings highlight the importance of further research into its pharmacodynamics.
Q & A
Basic: How can researchers optimize the synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide to improve yield and purity?
Answer:
Synthesis typically involves multi-step reactions, including piperazine ring formation, sulfonamide coupling, and pyridinyl group functionalization. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution at the piperazine nitrogen .
- Temperature control : Maintaining 60–80°C during sulfonamide coupling minimizes side reactions .
- Catalysts : Palladium catalysts (e.g., Pd/C) improve cross-coupling efficiency for pyridinyl group introduction .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates the product with >95% purity .
Basic: What spectroscopic and computational methods are critical for structural characterization of this compound?
Answer:
- NMR : - and -NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH), sulfonamide (δ 7.5–8.0 ppm for aromatic protons), and pyridinyl moiety (δ 8.5–9.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 483.18) .
- X-ray crystallography : Resolves stereochemistry and confirms the trans-configuration of the ethyl linker (if crystallizable) .
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact receptor binding affinity and selectivity?
Answer:
Structure-activity relationship (SAR) studies reveal:
| Substituent | Position | Biological Impact | Source |
|---|---|---|---|
| 2-Fluorophenyl | Piperazine | Enhances serotonin 5-HT affinity (IC = 12 nM) due to electronegativity and steric fit . | |
| 2-Chlorophenyl | Piperazine | Reduces selectivity (IC = 35 nM for 5-HT vs. 28 nM for D) due to larger van der Waals radius . | |
| Pyridin-3-yl | Ethyl linker | Improves blood-brain barrier permeability (logP = 2.1 vs. logP = 3.5 for phenyl analogs) . |
Advanced: What experimental strategies resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?
Answer:
- Metabolic stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., piperazine N-dealkylation) .
- Protein binding : Equilibrium dialysis quantifies unbound fraction (e.g., 85% plasma protein binding reduces free drug availability) .
- In vivo PK : Radiolabeled compound tracking in rodents clarifies discrepancies in half-life (e.g., t = 4 hr in vitro vs. 8 hr in vivo due to tissue redistribution) .
Advanced: How can researchers design assays to evaluate off-target effects on neurotransmitter receptors?
Answer:
- Panel screening : Use radioligand displacement assays against 50+ GPCRs (e.g., dopamine D, adrenergic α, histamine H) at 1–10 μM concentrations .
- Functional assays : Measure cAMP accumulation (for G-coupled receptors) or calcium flux (for G-coupled receptors) to assess agonism/antagonism .
- Computational docking : Molecular dynamics simulations predict binding to off-target receptors (e.g., μ-opioid receptor) via AutoDock Vina .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Desiccate (silica gel) to avoid hydrolysis of the sulfonamide group .
- Solubility : Prepare fresh DMSO stock solutions (<10 mM) to prevent aggregation .
Advanced: How can researchers validate target engagement in neurological disease models?
Answer:
- PET imaging : Synthesize a -labeled analog to quantify brain penetration and target occupancy in rodent models of depression .
- Knockout models : Compare efficacy in wild-type vs. 5-HT receptor knockout mice to confirm mechanism .
- Biomarker analysis : Measure downstream effects (e.g., BDNF levels in hippocampal tissue) after chronic dosing .
Advanced: What analytical methods identify degradation products under accelerated stability testing?
Answer:
- HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate and identify oxidation products (e.g., sulfone derivatives) .
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; major degradants include hydrolyzed piperazine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
